

Spectroscopic Data of N-benzyl-N-phenylaniline: A Technical Guide

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Compound of Interest

Compound Name: *N-benzyl-N-phenylaniline*

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Introduction

N-benzyl-N-phenylaniline, systematically known as N,N-diphenylbenzylamine, is a tertiary amine featuring a nitrogen atom bonded to a benzyl group and two phenyl groups. Its chemical formula is $C_{19}H_{17}N$, and its unique structure gives rise to a distinct spectroscopic fingerprint.[1] This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-benzyl-N-phenylaniline**.

As a Senior Application Scientist, this guide is structured to not only present the spectral data but also to delve into the rationale behind the expected spectroscopic behavior. Given the limited availability of published experimental spectra for N,N-diphenylbenzylamine, this document will provide a comprehensive analysis based on established spectroscopic principles and comparative data from structurally related analogs, namely N,N-dibenzylaniline and N-benzylaniline. This approach ensures a robust and scientifically grounded interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structure of **N-benzyl-N-phenylaniline** is foundational to understanding its spectra. The molecule consists of a central nitrogen atom, creating a sterically hindered environment. This steric hindrance influences the conformation of the phenyl and benzyl groups, which in turn affects their electronic environment and, consequently, their spectroscopic signatures.

Caption: Molecular structure of **N-benzyl-N-phenylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **N-benzyl-N-phenylaniline**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **N-benzyl-N-phenylaniline** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- **Instrumentation:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum with a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

Predicted ^1H NMR Data and Interpretation:

The ^1H NMR spectrum of **N-benzyl-N-phenylaniline** is expected to show distinct signals for the benzylic methylene protons and the aromatic protons of the three phenyl rings.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~4.7 - 5.0	Singlet (s)	2H	-CH ₂ - (Benzylic)	The methylene protons are adjacent to the nitrogen and the phenyl ring, leading to a downfield shift. In the related N,N-dibenzylaniline, these protons appear as a singlet at ~4.72 ppm.[2]
~6.7 - 7.5	Multiplet (m)	15H	Aromatic Protons	The 15 aromatic protons of the three phenyl rings will likely appear as a complex multiplet in the typical aromatic region. The two N-phenyl groups and the benzyl phenyl group will have slightly different electronic environments, leading to overlapping signals. In N,N-dibenzylaniline,

the aromatic
protons are
observed in the
range of 6.75-
7.42 ppm.[2]

Causality in Interpretation: The singlet nature of the benzylic protons is due to the absence of adjacent protons. The chemical shift is influenced by the electron-withdrawing effect of the nitrogen and the aromatic rings. The complexity of the aromatic region arises from the overlapping signals of the three distinct phenyl environments.

¹³C NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.
- Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing: Similar to ¹H NMR, the data is processed and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the benzylic carbon and the carbons of the aromatic rings.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~55 - 60	-CH ₂ - (Benzylic)	This aliphatic carbon is bonded to the nitrogen, shifting it downfield. For comparison, the benzylic carbon in N,N-dibenzylaniline appears at approximately 54.3 ppm. ^[2]
~110 - 150	Aromatic Carbons	The aromatic carbons will appear in this range. The quaternary carbons bonded to the nitrogen will be the most downfield (~148-150 ppm). The other aromatic carbons will have chemical shifts dependent on their position on the rings. In N,N-dibenzylaniline, the aromatic carbons are observed between 112.6 and 149.3 ppm. ^[2]

Infrared (IR) Spectroscopy

Experimental Protocol:

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
- **Instrumentation:** An FTIR spectrometer is used.
- **Data Acquisition:** A background spectrum is first recorded, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

The IR spectrum will reveal the presence of characteristic functional groups.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3100 - 3000	C-H stretch	Aromatic	Characteristic of C-H bonds on the phenyl rings.
3000 - 2850	C-H stretch	Aliphatic	Corresponding to the C-H bonds of the benzylic -CH ₂ - group.
1600 - 1450	C=C stretch	Aromatic	Multiple bands are expected in this region due to the vibrations of the phenyl rings.
1360 - 1250	C-N stretch	Tertiary Amine	The stretching vibration of the C-N bond is a key indicator of the amine functionality.
770 - 730 & 710 - 690	C-H bend (out-of-plane)	Monosubstituted Benzene	These bands are characteristic of the substitution pattern on the benzyl and phenyl rings.

Mass Spectrometry (MS)

Experimental Protocol:

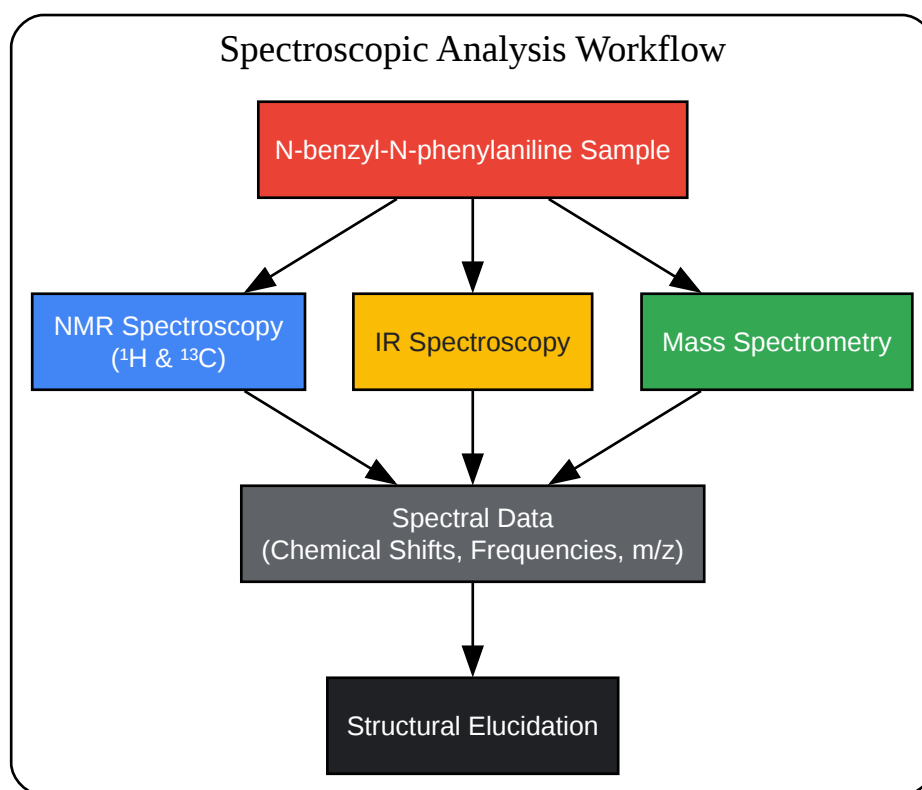
- **Sample Preparation:** A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample can be introduced directly or via a GC inlet.

- Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Predicted Mass Spectrum and Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

- Molecular Ion (M^+): The molecular weight of **N-benzyl-N-phenylaniline** ($C_{19}H_{17}N$) is 259.35 g/mol . The mass spectrum should show a molecular ion peak at $m/z = 259$.
- Key Fragmentation Patterns: Electron ionization would likely lead to the following key fragments:
 - Loss of a benzyl group: A prominent peak at $m/z = 168$, corresponding to the diphenylamine radical cation, $[(C_6H_5)_2N]^+$.
 - Formation of the tropylium ion: A very stable fragment at $m/z = 91$, characteristic of a benzyl group, $[C_7H_7]^+$.
 - Loss of a phenyl group: A peak at $m/z = 182$, corresponding to the $[(C_6H_5)(CH_2C_6H_5)N]^+$ fragment.



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Caption: A typical workflow for the spectroscopic characterization of **N-benzyl-N-phenylaniline**.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **N-benzyl-N-phenylaniline** (N,N-diphenylbenzylamine). By integrating foundational principles with comparative data from structurally similar molecules, we have established a detailed and scientifically rigorous framework for the interpretation of its NMR, IR, and mass spectra. The provided protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in structural assignments.

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